molecular formula C19H30N4O4S B14089910 ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

Cat. No.: B14089910
M. Wt: 410.5 g/mol
InChI Key: KHZFUFCJOOUESU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions: The purine ring is then functionalized with the necessary substituents, such as the nonyl and methyl groups, through nucleophilic substitution reactions.

    Thioester Formation: The thioester linkage is introduced by reacting the functionalized purine with an appropriate thiol compound.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on enzymes. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate: shares structural similarities with other purine derivatives such as:

Uniqueness

The uniqueness of ethyl 2-(3-methyl-7-nonyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio)acetate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H30N4O4S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)sulfanylacetate

InChI

InChI=1S/C19H30N4O4S/c1-4-6-7-8-9-10-11-12-23-15-16(22(3)18(26)21-17(15)25)20-19(23)28-13-14(24)27-5-2/h4-13H2,1-3H3,(H,21,25,26)

InChI Key

KHZFUFCJOOUESU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C

Origin of Product

United States

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